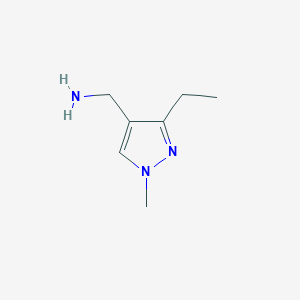
2-Amino-4-hydroxy-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry: Antimicrobial Agents
2-Amino-4-hydroxy-5-nitrobenzoic acid: has potential applications in the pharmaceutical industry due to its structural similarity to other nitrobenzoic acid derivatives, which are known for their bioactivity. These compounds can serve as precursors in the synthesis of antimicrobial agents, exploiting their ability to interfere with bacterial cell wall synthesis or protein function .
Chemical Synthesis: Intermediate for Dyes
The compound can act as an intermediate in the synthesis of complex dyes. Its nitro group can undergo various chemical reactions, making it a versatile building block for creating new dye molecules with specific properties for use in textiles and other industries .
Biocatalysis: Enzyme Substrate
In biocatalysis, 2-Amino-4-hydroxy-5-nitrobenzoic acid could be used as a substrate for enzymes that catalyze hydroxylation reactions. This is particularly relevant in the production of hydroxy amino acids, which have significant applications in medicine and the chemical industry .
Biochemistry: Fluorescent Probes
This compound may be incorporated into fluorescent probes for biochemistry research. The presence of both amino and nitro groups allows for the attachment of fluorescent tags, which can be used to track biological molecules in live cell imaging .
Material Science: Polymer Modification
The nitro group of 2-Amino-4-hydroxy-5-nitrobenzoic acid offers a reactive site for polymer modification. This can lead to the development of new materials with enhanced properties, such as increased thermal stability or altered electrical conductivity .
Cancer Research: Anticancer Properties
Similar to other hydroxy amino acids and their derivatives, 2-Amino-4-hydroxy-5-nitrobenzoic acid could be explored for its anticancer properties. Its ability to act as a precursor to bioactive molecules makes it a candidate for developing novel anticancer drugs .
Enzymology: Study of Hydroxylase Enzymes
The compound can be used to study the function and mechanism of hydroxylase enzymes. These enzymes play a crucial role in the hydroxylation of amino acids, a reaction important in various metabolic pathways .
Nanotechnology: Building Blocks for Nanostructures
Due to its reactive functional groups, 2-Amino-4-hydroxy-5-nitrobenzoic acid can be utilized as a building block for creating nanostructures. These structures can have applications in drug delivery systems, sensors, and other nanoscale devices .
Safety and Hazards
2-Amino-4-hydroxy-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
Nitro compounds are a significant class of nitrogen derivatives . They often interact with various biological targets, including enzymes and receptors, influencing their function.
Mode of Action
It’s known that nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions can lead to changes in the targets they interact with, potentially altering their function.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The exact pathways and their downstream effects would depend on the specific targets the compound interacts with.
Pharmacokinetics
The polar character of the nitro group in nitro compounds can influence their volatility and solubility, potentially affecting their bioavailability .
Result of Action
The interactions of nitro compounds with their targets can lead to various molecular and cellular changes . The exact effects would depend on the specific targets and the nature of the interactions.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of nitro compounds .
Eigenschaften
IUPAC Name |
2-amino-4-hydroxy-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSAVIYRSAMFRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














